REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:11]([OH:13])=O)=[CH:5]2.C([N:17](C(C)C)CC)(C)C.C1CN([P+](ON2N=NC3C=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.C1C=CC2N(O)N=NC=2C=1.[NH4+].[Cl-]>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:11]([NH2:17])=[O:13])=[CH:5]2 |f:2.3,5.6|
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Name
|
|
Quantity
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4 g
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Type
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reactant
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Smiles
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BrC=1C=C2C=C(NC2=CC1)C(=O)O
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Name
|
|
Quantity
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5.71 mL
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Type
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reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
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13 g
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Type
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reactant
|
Smiles
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C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F
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Name
|
|
Quantity
|
3.39 g
|
Type
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reactant
|
Smiles
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C=1C=CC2=C(C1)N=NN2O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
1.75 g
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Type
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reactant
|
Smiles
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[NH4+].[Cl-]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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BrC=1C=C2C=C(NC2=CC1)C(=O)O
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Type
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CUSTOM
|
Details
|
After stirring the mixture for 30 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the resulting yellow suspension was stirred at room temperature for 6 hours
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Duration
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6 h
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Type
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CUSTOM
|
Details
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The reaction was quenched by addition of H2O
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Type
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EXTRACTION
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Details
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the mother liquor was extracted with EtOAc
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Type
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WASH
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Details
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washed with NaOH (1M) and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was then dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with HCl (1 M) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The oily residue was triturated with DCM affording
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=C(NC2=CC1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.12 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |